N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Descripción
This compound (CAS 1324059-89-3) features a pyridazinone core substituted with a phenyl group at position 3 and an acetamide linker connected to a 1-(2-methylpropyl)-indol-4-yl moiety.
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[1-(2-methylpropyl)indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-17(2)15-27-14-13-19-21(9-6-10-22(19)27)25-23(29)16-28-24(30)12-11-20(26-28)18-7-4-3-5-8-18/h3-14,17H,15-16H2,1-2H3,(H,25,29) |
Clave InChI |
RHYJDHMBAGJLOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Métodos De Preparación
Preparation of 1-(2-Methylpropyl)-1H-Indol-4-Amine
The indole fragment is synthesized via alkylation of indole-4-amine with 2-methylpropyl bromide.
-
Procedure :
-
Indole-4-amine (10.0 g, 75.6 mmol) is dissolved in anhydrous THF under nitrogen.
-
NaH (60% in mineral oil, 3.63 g, 90.7 mmol) is added at 0°C, followed by dropwise addition of 2-methylpropyl bromide (9.8 mL, 83.2 mmol).
-
The mixture is refluxed for 12 h, quenched with NH₄Cl, and extracted with ethyl acetate.
-
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Reflux |
| Solvent | THF |
| Catalyst | NaH |
| Purification | Column chromatography (EtOAc/hexanes) |
Synthesis of 3-Phenyl-6-Oxopyridazin-1(6H)-Ol
The pyridazinone core is formed via cyclization of 1,4-diketones with hydrazine hydrate.
-
Procedure :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (78°C) |
| Solvent | Ethanol |
| Key Reagent | Hydrazine hydrate |
Acetamide Bridge Formation
Chloroacetylation of 1-(2-Methylpropyl)-1H-Indol-4-Amine
The indole amine is converted to a chloroacetamide intermediate.
-
Procedure :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room temperature |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Coupling of Fragments
Williamson Ether Synthesis
The chloroacetamide is coupled to the pyridazinone via nucleophilic substitution.
-
Procedure :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (66°C) |
| Solvent | THF |
| Catalyst | NaH |
Characterization Data
Spectroscopic Analysis
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Williamson Ether | 68 | 98 | Scalable, minimal side products |
| Mitsunobu Reaction | 55 | 95 | Stereochemical control |
| Direct Alkylation | 45 | 90 | Single-step coupling |
Key Observations :
-
The Williamson ether method is optimal for large-scale synthesis due to high yields and reproducibility.
-
Mitsunobu reactions, while precise, require expensive reagents (e.g., DIAD).
Challenges and Optimization
Common Side Reactions
Solvent Optimization
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Tipos de reacciones
N-[1-(2-metilpropil)-1H-indol-4-il]-2-(6-oxo-3-fenilpiridazin-1(6H)-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: la porción de indol se puede oxidar para formar derivados de indol-2,3-diona.
Reducción: la porción de piridazinona se puede reducir para formar derivados de dihidropiridazina.
Sustitución: Tanto la porción de indol como la de piridazinona pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Productos principales
Oxidación: derivados de indol-2,3-diona.
Reducción: derivados de dihidropiridazina.
Sustitución: Varios derivados sustituidos de indol y piridazinona.
Aplicaciones Científicas De Investigación
N-[1-(2-metilpropil)-1H-indol-4-il]-2-(6-oxo-3-fenilpiridazin-1(6H)-il)acetamida tiene varias aplicaciones de investigación científica:
Química: se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: posible uso como una sonda para estudiar vías biológicas que involucran derivados de indol y piridazinona.
Medicina: investigado por su potencial como agente terapéutico debido a su similitud estructural con compuestos bioactivos conocidos.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-[1-(2-metilpropil)-1H-indol-4-il]-2-(6-oxo-3-fenilpiridazin-1(6H)-il)acetamida no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores involucrados en vías biológicas. Se sabe que la porción de indol interactúa con los receptores de serotonina, mientras que la porción de piridazinona puede interactuar con enzimas involucradas en las vías de estrés oxidativo .
Comparación Con Compuestos Similares
Key Observations
Substituent Impact on Activity: The phenyl group at pyridazinone position 3 (target compound) is conserved in ZINC00220177, which exhibits acetylcholinesterase inhibition . This suggests the phenyl group may contribute to enzyme binding. Methoxy substitution (CAS 1324092-87-6) introduces polarity but may reduce metabolic stability compared to the target compound’s phenyl group .
Indole Modifications :
- The 2-methylpropyl group in the target compound likely improves pharmacokinetic properties over unsubstituted indole analogs (e.g., CAS 1324092-87-6) by reducing oxidative metabolism .
- Replacing indole with phenethyl (ZINC00220177) retains acetylcholinesterase activity but eliminates indole-mediated interactions .
Research Findings and Pharmacological Implications
- Acetylcholinesterase Inhibition: ZINC00220177, a phenethyl analog, demonstrates sub-micromolar activity, suggesting the pyridazinone-phenyl motif is critical for this activity . The target compound’s indole substitution may modulate selectivity or potency.
- Anti-inflammatory Potential: Pyridazinones with aryl substitutions (e.g., 3-tolyl in ) show anti-inflammatory effects in vitro, implying the target compound’s phenyl group may confer similar properties .
- Metabolic Stability : The 2-methylpropyl group on the indole likely enhances metabolic stability compared to methoxy or unsubstituted analogs, as alkyl groups are less prone to Phase I oxidation .
Actividad Biológica
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, with CAS number 1324085-91-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 400.5 g/mol. The structure features an indole moiety linked to a pyridazine derivative, which is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1324085-91-7 |
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.5 g/mol |
1. Inhibition of Carbonic Anhydrases (CAs)
Recent studies have highlighted the compound's inhibitory effects on various carbonic anhydrase isoforms, particularly hCA II, hCA IX, and hCA XII. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance, and their dysregulation is associated with cancer progression.
In vitro assays revealed that derivatives of this compound exhibited inhibition constants (Ki) in the low nanomolar range:
| Isoform | Ki (nM) |
|---|---|
| hCA II | 5.3 - 106.4 |
| hCA IX | 4.9 - 58.1 |
| hCA XII | 5.3 - 49.7 |
The benzyloxy derivative showed the highest potency against hCA II with a Ki of 5.3 nM, indicating significant potential for therapeutic applications in cancer treatment .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In vivo studies demonstrated that it could reduce inflammation markers significantly, suggesting its utility in treating inflammatory diseases. The inhibition of COX-1/2 and 5-lipoxygenase (5-LOX) was noted, which are key enzymes in the inflammatory pathway .
Case Study 1: Cancer Treatment
A recent study investigated the efficacy of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in a mouse model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .
Case Study 2: Pain Management
Another study focused on the analgesic effects of this compound in models of acute and chronic pain. Results showed that it effectively reduced pain scores in both models, attributed to its dual action on COX enzymes and carbonic anhydrases .
Q & A
Q. What are the standard synthetic routes for N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as 1,3-dipolar cycloaddition (for triazole intermediates) or nucleophilic substitution for acetamide linkage formation . Key steps include:
- Indole functionalization : Alkylation at the indole nitrogen using 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Pyridazinone activation : Introducing the phenyl group via Suzuki coupling or Friedel-Crafts acylation.
- Acetamide coupling : Reacting the indole intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid using EDC/HOBt as coupling agents.
- Optimization : Solvent choice (e.g., tert-BuOH-H₂O mixtures for cycloadditions ), catalyst screening (e.g., Cu(OAc)₂ for click chemistry ), and reaction time (6–8 hours for complete conversion).
- Validation : Monitor via TLC (hexane:ethyl acetate = 8:2) and characterize intermediates via NMR and HRMS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹), indole N–H (~3260 cm⁻¹), and pyridazinone C–N (~1300 cm⁻¹) stretches .
- NMR analysis :
- ¹H NMR : Identify indole protons (δ 7.2–8.4 ppm), methylpropyl substituents (δ 1.0–1.5 ppm), and acetamide NH (δ ~10.8 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ ~165 ppm) and pyridazinone ring carbons (δ ~125–153 ppm) .
- HRMS : Match calculated and observed [M+H]⁺ values (e.g., error < 1 ppm) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., anti-inflammatory vs. negligible effects)?
- Methodological Answer :
- Dose-response profiling : Test across a wider concentration range (nM–µM) to identify threshold effects.
- Target specificity assays : Compare inhibition of cyclooxygenase (COX) isoforms (COX-1 vs. COX-2) using enzyme-linked immunosorbent assays (ELISA) .
- Cellular context : Evaluate activity in primary cells (e.g., macrophages) vs. immortalized lines, as metabolic differences may alter efficacy .
- Structural analogs : Synthesize derivatives with modified indole/pyridazinone groups to isolate pharmacophores responsible for activity .
- Computational docking : Use molecular dynamics simulations to predict binding affinity to COX-2 or phosphodiesterase (PDE) targets .
Q. How can computational methods streamline the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Employ tools like SwissADME to assess solubility, CYP450 inhibition, and blood-brain barrier penetration .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with bioavailability using regression analysis .
- Reaction path optimization : Apply quantum chemical calculations (e.g., DFT) to predict activation barriers for key synthetic steps (e.g., cycloaddition yields) .
- Fragment-based design : Use PyRx or AutoDock Vina to screen virtual libraries for fragments improving target binding .
Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Plasma stability : Mix with human plasma (37°C, 1–6 hours); precipitate proteins with acetonitrile and quantify parent compound .
- Light/heat stress : Expose solid/liquid samples to UV light (254 nm) or 40–60°C for 48 hours; monitor decomposition by TLC .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites via LC-MS/MS .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., shifted NMR peaks) between batches?
- Methodological Answer :
- Batch comparison : Re-run NMR under identical conditions (solvent, temperature, concentration) to rule out instrumental drift .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., unreacted intermediates) affecting peak positions .
- Crystallography : If available, obtain single-crystal X-ray data to confirm absolute configuration .
- Collaborative validation : Share samples with independent labs for blinded spectral analysis .
Q. What statistical approaches are recommended for optimizing synthetic yield in multifactorial reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to screen variables (temperature, catalyst loading, solvent ratio) .
- ANOVA analysis : Identify significant factors (p < 0.05) affecting yield; prioritize optimization of dominant variables .
- Response surface modeling : Generate 3D contour plots to visualize interactions between parameters (e.g., solvent polarity vs. reaction time) .
Biological and Mechanistic Evaluation
Q. What in vitro assays are most suitable for preliminary pharmacological screening?
- Methodological Answer :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Enzyme inhibition : Use fluorescence-based kits for COX-2 or PDE4 inhibition (e.g., Cayman Chemical assays) .
- Cytotoxicity : Compare viability in normal vs. cancer cells (e.g., HEK293 vs. HepG2) to assess selectivity .
Q. How can researchers elucidate the compound’s mechanism of action when initial data are inconclusive?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .
- Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation (e.g., AKT, ERK) .
- Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down binding partners .
- Knockdown/knockout models : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess rescue effects .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Cu(OAc)₂) | 5–10 mol% | ↑ Yield by 20–30% | |
| Solvent (tert-BuOH:H₂O) | 3:1 ratio | Improves regioselectivity | |
| Reaction Time | 6–8 hours | Maximizes conversion |
Q. Table 2. Biological Activity Profile
| Assay | Result (IC₅₀/EC₅₀) | Model System | Reference |
|---|---|---|---|
| COX-2 Inhibition | 1.2 µM | In vitro ELISA | |
| Cell Viability | >50 µM (HEK293) | MTT assay | |
| TNF-α Suppression | 85% at 10 µM | RAW 264.7 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
